molecular formula C15H10ClN3O3S B2775498 2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide CAS No. 1376356-98-7

2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide

Cat. No.: B2775498
CAS No.: 1376356-98-7
M. Wt: 347.77
InChI Key: IZKHORICNZPAPU-UHFFFAOYSA-N
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Description

2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, an isoquinoline-5-sulfonyl group, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by sulfonylation and amidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the isoquinoline-5-sulfonyl group.

    N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide: Lacks the chlorine atom at the 2-position.

Uniqueness

2-chloro-N-(isoquinoline-5-sulfonyl)pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-isoquinolin-5-ylsulfonylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-14-8-10(4-7-18-14)15(20)19-23(21,22)13-3-1-2-11-9-17-6-5-12(11)13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKHORICNZPAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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